molecular formula C18H18N6 B13745320 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene

1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene

Cat. No.: B13745320
M. Wt: 318.4 g/mol
InChI Key: IRBWFDAPHKEMOR-UHFFFAOYSA-N
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Description

1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is an organic compound characterized by a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, making it a valuable ligand in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene. One common method includes dissolving 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran (THF) and stirring the mixture at reflux for 2 hours. After cooling to room temperature, a solution of 1,3,5-tris(bromomethyl)benzene is added, and the reaction is allowed to proceed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the pyrazole rings .

Mechanism of Action

The mechanism of action of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit catalytic activity, facilitating various chemical reactions. The pyrazole groups provide multiple coordination sites, enhancing the stability and reactivity of the complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is unique due to its specific arrangement of pyrazole groups, which provides distinct coordination chemistry properties. This makes it particularly valuable in forming stable metal complexes with diverse catalytic applications .

Properties

Molecular Formula

C18H18N6

Molecular Weight

318.4 g/mol

IUPAC Name

1-[[3,5-bis(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C18H18N6/c1-4-19-22(7-1)13-16-10-17(14-23-8-2-5-20-23)12-18(11-16)15-24-9-3-6-21-24/h1-12H,13-15H2

InChI Key

IRBWFDAPHKEMOR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2=CC(=CC(=C2)CN3C=CC=N3)CN4C=CC=N4

Origin of Product

United States

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